

Application Notes and Protocols: CRT0066101 Dihydrochloride

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Compound of Interest

Compound Name: CRT0066101 dihydrochloride

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the long-term storage, handling, and experimental use of **CRT0066101 dihydrochloride**, a potent and selective inhibitor of Protein Kinase D (PKD) isoforms.

Product Information

Identifier	Value
IUPAC Name	2-[4-[[(2R)-2-aminobutyl]amino]-2-pyrimidinyl]-4- (1-methyl-1H-pyrazol-4-yl)phenol dihydrochloride
Molecular Formula	C18H22N6O · 2HCl
Molecular Weight	411.33 g/mol
CAS Number	1883545-60-5

Long-Term Storage and Stability

Proper storage of **CRT0066101 dihydrochloride** is crucial to maintain its integrity and activity for long-term experimental use.

Solid Form



Storage Condition	Duration	Notes
-20°C	≥ 4 years[1][2]	Store in a dry, dark place.
4°C	Not specified	Short-term storage may be possible, but -20°C is recommended for long-term stability.

Stock Solutions

Solvent	Storage Temperature	Duration	Notes
DMSO	-80°C	1 year[3]	Aliquot to avoid repeated freeze-thaw cycles.[3]
DMSO	-20°C	1 month[3][4]	
Water	Not Recommended	Prepare fresh. Aqueous solutions are not recommended for storage for more than one day.[2]	If water is used as the stock solution, it should be diluted to the working solution, then filtered and sterilized with a 0.22 µm filter before use.[4]

Solubility Data

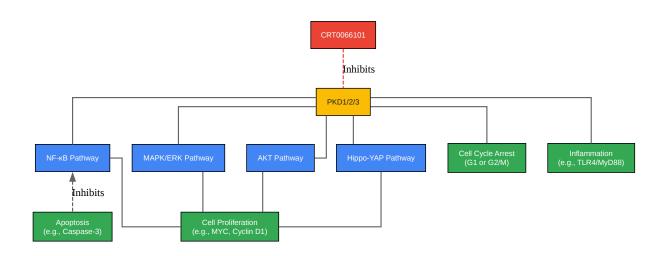


Solvent	Maximum Concentration	Notes
Water	100 mM (41.13 mg/mL)[5][6]	May require sonication to fully dissolve.[7]
DMSO	~20-27 mM (8.23-11.36 mg/mL)[3][5][6][7]	Moisture-absorbing DMSO can reduce solubility; use fresh DMSO.[3] Warming and sonication may be required.[7]
PBS (pH 7.2)	Sparingly soluble[2]	For aqueous buffers, first dissolve in DMSO and then dilute. A 1:3 DMSO:PBS solution has a solubility of approximately 0.25 mg/mL.[2]
Dimethyl formamide	~0.1 mg/mL[2]	

Signaling Pathways

CRT0066101 is a pan-PKD inhibitor with high potency for PKD1, PKD2, and PKD3.[5][6][8][9] Its primary mechanism of action involves the inhibition of these kinases, leading to the modulation of several downstream signaling pathways implicated in cancer cell proliferation, survival, and inflammation.





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Caption: CRT0066101 inhibits PKD, affecting multiple downstream pathways.

Experimental Protocols

The following are representative protocols for experiments where **CRT0066101 dihydrochloride** is commonly used.

In Vitro Cell Proliferation Assay (MTS/MTT or similar)

This protocol assesses the effect of CRT0066101 on the proliferation of cancer cell lines.

Workflow:



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Caption: Workflow for a typical in vitro cell proliferation assay.

Methodology:

- Cell Seeding: Plate cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
- Treatment: Prepare serial dilutions of CRT0066101 dihydrochloride in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the inhibitor (e.g., 0.1 to 10 μM). Include a vehicle control (e.g., DMSO).
- Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
- Reagent Addition: Add the proliferation reagent (e.g., MTS or MTT) to each well according to the manufacturer's instructions.
- Incubation: Incubate for 1-4 hours to allow for the colorimetric reaction to develop.
- Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
- Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) by plotting the absorbance against the log of the inhibitor concentration. The IC₅₀ for CRT0066101 in Panc-1 cells has been reported to be approximately 1 μM.[7][8][10]

Western Blot Analysis of PKD Pathway Inhibition

This protocol is used to detect changes in the phosphorylation status of PKD and its downstream targets.

Methodology:

• Cell Culture and Treatment: Culture cells to 70-80% confluency. Treat the cells with CRT0066101 (e.g., 5 μM) for a specified time (e.g., 1 hour) before stimulating with an agonist if required (e.g., neurotensin).[7][10][11]



- Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
- SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
- Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Trisbuffered saline with Tween 20 (TBST) for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated PKD (e.g., pS916-PKD1/2), total PKD, or other downstream targets (e.g., p-AKT, p-ERK) overnight at 4°C.[10][12]
- Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
- Analysis: Quantify the band intensities and normalize to a loading control like β-actin or GAPDH.

In Vivo Xenograft Tumor Model

This protocol describes the use of CRT0066101 in a mouse xenograft model to assess its antitumor efficacy.

Methodology:

• Cell Implantation: Subcutaneously or orthotopically inject cancer cells (e.g., Panc-1) into immunodeficient mice (e.g., nude mice).[10][13]



- Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
- Treatment: Randomize the mice into control and treatment groups. Administer CRT0066101 dihydrochloride orally (e.g., by gavage) at a dose of 80 mg/kg/day for a specified period (e.g., 21-28 days).[3][13] The control group receives the vehicle.
- Monitoring: Monitor tumor volume and body weight regularly (e.g., every 2-3 days).
- Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors.
- Ex Vivo Analysis: Analyze the tumors for markers of proliferation (e.g., Ki-67), apoptosis (e.g., TUNEL assay), and target engagement (e.g., p-PKD levels by immunohistochemistry or Western blot).[10][13]

Known Biological Effects

- Anti-cancer Activity: CRT0066101 inhibits proliferation, induces apoptosis, and causes cell
 cycle arrest in various cancer cell lines, including those from pancreatic, breast, bladder, and
 colorectal cancers.[10][12][14][15][16] It has been shown to reduce tumor growth in in vivo
 models.[10][13][15]
- Anti-inflammatory Activity: CRT0066101 exhibits anti-inflammatory effects by inhibiting the TLR4/MyD88 signaling pathway and reducing the production of pro-inflammatory cytokines.
 [17]

These notes are intended for research use only and are not for human or veterinary use.[1][2] Always refer to the specific product datasheet and relevant literature for the most accurate and up-to-date information.

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Methodological & Application





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